molecular formula C14H18N2O4 B14290443 Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 123743-85-1

Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B14290443
CAS No.: 123743-85-1
M. Wt: 278.30 g/mol
InChI Key: YDAWJUXLOBMHGW-UHFFFAOYSA-N
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Description

Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of glacial acetic acid in methanol at room temperature is a common approach for producing imine products, which are then reduced using mild reducing agents like sodium cyanoborohydride .

Chemical Reactions Analysis

Types of Reactions: Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in various substituted piperazine derivatives with enhanced biological activity .

Scientific Research Applications

Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal activities . In medicine, it is explored for its potential as an anticancer and antiviral agent. Additionally, in the industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-whitening agents . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as other piperazine derivatives. Similar compounds include 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one and 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.

Properties

CAS No.

123743-85-1

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

piperazin-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18N2O4/c1-19-12-8-10(2-4-11(12)17)3-5-14(18)20-13-9-15-6-7-16-13/h2-5,8,13,15-17H,6-7,9H2,1H3

InChI Key

YDAWJUXLOBMHGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CNCCN2)O

Origin of Product

United States

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